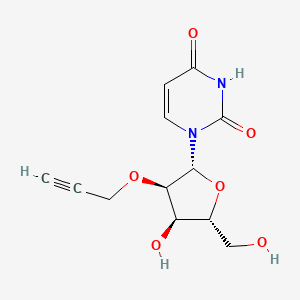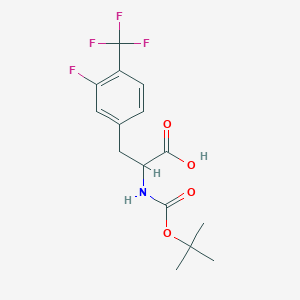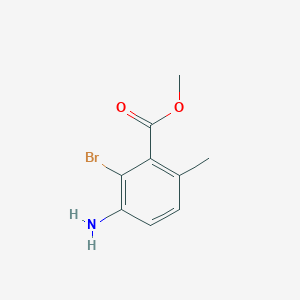
Ac-Gastrin-releasing peptide(20-26) (human)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-Gastrin-releasing peptide(20-26) (human) is a segment of the gastrin-releasing peptide (GRP), a regulatory molecule encoded by the GRP gene in humans. GRP is a neuropeptide that plays a crucial role in various physiological processes, including the stimulation of gastrin release from the G cells of the stomach . This peptide segment, specifically the amino acids 20-26, is involved in numerous functions of the gastrointestinal and central nervous systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Gastrin-releasing peptide(20-26) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The C-terminal amino acid is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
Industrial production of peptides like Ac-Gastrin-releasing peptide(20-26) (human) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ac-Gastrin-releasing peptide(20-26) (human) can undergo various chemical reactions, including:
Oxidation: This reaction can affect methionine residues within the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid analogs and coupling agents like HBTU or DIC are used in SPPS.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities. For example, oxidation of methionine residues can lead to methionine sulfoxide, affecting the peptide’s function .
Aplicaciones Científicas De Investigación
Ac-Gastrin-releasing peptide(20-26) (human) has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in neuropeptide signaling and gastrointestinal regulation.
Medicine: Explored as a potential therapeutic target for conditions like cancer and gastrointestinal disorders.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mecanismo De Acción
The mechanism of action of Ac-Gastrin-releasing peptide(20-26) (human) involves binding to the gastrin-releasing peptide receptor (GRPR), a G-protein-coupled receptor. This interaction triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C and the release of intracellular calcium. These events lead to the stimulation of gastrin release and other physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Bombesin: A peptide with similar structure and function, also binds to GRPR.
Neuromedin B: Another peptide that interacts with GRPR but has different physiological effects.
Substance P: A neuropeptide with overlapping functions in the nervous system
Uniqueness
Ac-Gastrin-releasing peptide(20-26) (human) is unique due to its specific sequence and role in stimulating gastrin release. Its interaction with GRPR and subsequent signaling pathways distinguish it from other similar peptides .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H56N12O9/c1-21(2)11-33(41(61)62)52-39(59)32(14-27-17-43-20-47-27)50-34(55)18-45-40(60)35(22(3)4)53-36(56)23(5)48-37(57)30(12-25-15-44-29-10-8-7-9-28(25)29)51-38(58)31(49-24(6)54)13-26-16-42-19-46-26/h7-10,15-17,19-23,30-33,35,44H,11-14,18H2,1-6H3,(H,42,46)(H,43,47)(H,45,60)(H,48,57)(H,49,54)(H,50,55)(H,51,58)(H,52,59)(H,53,56)(H,61,62)/t23-,30-,31-,32-,33-,35-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAWXRWGJDYREO-HOXHCGHVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H56N12O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B8122697.png)


![(3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol](/img/structure/B8122713.png)
![3-Bromo-10-[2-bromo-10-oxoanthracen-9(10H)-ylidene]-9(10H)-anthracenone](/img/structure/B8122718.png)


![[(1S,3S,6S,7R,9S)-4-azatricyclo[4.2.1.03,7]nonan-9-yl]methanol](/img/structure/B8122755.png)

![(3aR,5R,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol;hydrate](/img/structure/B8122763.png)
